molecular formula C8H7ClO4S B1582680 Methyl 3-(chlorosulfonyl)benzoate CAS No. 63555-50-0

Methyl 3-(chlorosulfonyl)benzoate

Cat. No.: B1582680
CAS No.: 63555-50-0
M. Wt: 234.66 g/mol
InChI Key: SQIBNKUEUWGZBH-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a chlorosulfonyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Safety and Hazards

Methyl 3-(chlorosulfonyl)benzoate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(chlorosulfonyl)benzoate can be synthesized through the chlorosulfonation of methyl 3-aminobenzoate. The process involves the reaction of methyl 3-aminobenzoate with chlorosulfonic acid in the presence of a solvent like acetic acid. The reaction is typically carried out at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where precise control of temperature and reaction conditions is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 3-(chlorosulfonyl)methylbenzoate
  • Methyl 3-chloro-2-(chlorosulfonyl)benzoate

Comparison: Methyl 3-(chlorosulfonyl)benzoate is unique due to the position of the chlorosulfonyl group on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound has a distinct reactivity profile, making it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl 3-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBNKUEUWGZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069935
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63555-50-0
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
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Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(chlorosulphonyl)benzoate
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Synthesis routes and methods I

Procedure details

A solution (20 mL) of 3-(chlorosulfonyl)benzoyl chloride (2.4 g) in dichloromethane was cooled to 0° C., and pyridine (791 mg) and methanol (320 mg) were added. The reaction mixture was stirred at room temperature for 2 hr, and the solvent was evaporated under reduced pressure. The residue was filtrated, washed with a mixed solvent of ethyl acetate and isopropyl ether, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→4:1) to give the title compound as a colorless oil (yield 2.17 g, 92%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
791 mg
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 3-chlorocarbonylbenzenesulfonyl chloride (5.0 g, 21 mmol) in THF (100 ml) was added methanol 1.7 ml (42 mmol) and the mixture was stirred at room temperature for 13 hours. After the reaction was completed, the resultant was concentrated under reduced pressure to give 5.14 g (21 mmol) of the titled compound as a pale purple solid. Yield: 100%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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